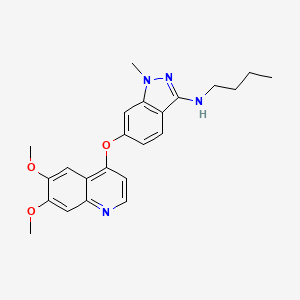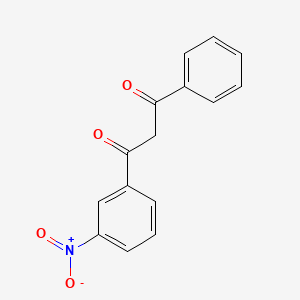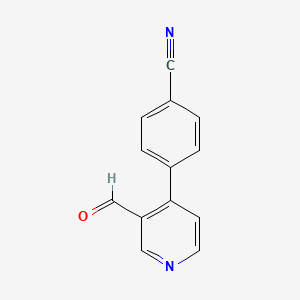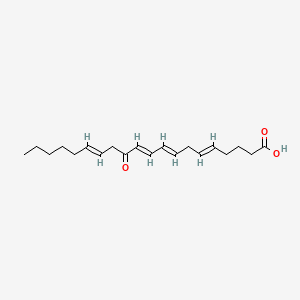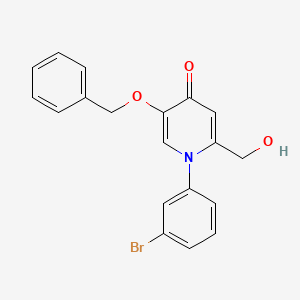
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O5. It is characterized by the presence of two hydroxyl groups and a methoxy group attached to a phenyl ring, which is further connected to a propanal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with glycerol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It can be employed in biological studies to investigate the effects of phenolic compounds on cellular processes.
Medicine: The compound has potential therapeutic applications due to its antioxidant properties and ability to scavenge free radicals.
Industry: It is used in the production of fragrances, flavors, and other chemical products.
Mecanismo De Acción
The mechanism by which 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can act as hydrogen donors, contributing to its antioxidant properties. The methoxy group enhances the compound's solubility and stability, allowing it to interact with various biological targets.
Comparación Con Compuestos Similares
2,3-Dihydroxy-3-(4-methoxyphenyl)propanal is similar to other phenolic compounds such as 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone. its unique combination of hydroxyl and methoxy groups gives it distinct chemical and biological properties. These differences make it a valuable compound for specific applications in research and industry.
List of Similar Compounds
2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2,3-dihydroxy-3-(4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)10(13)9(12)6-11/h2-6,9-10,12-13H,1H3 |
Clave InChI |
HWUNYPVMZMIARC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(C=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


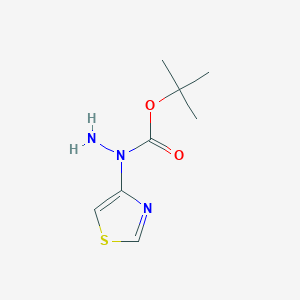
![3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B15359467.png)
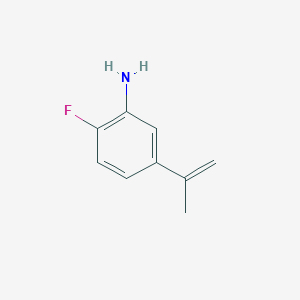
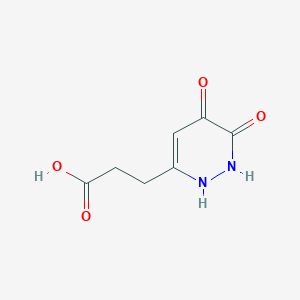
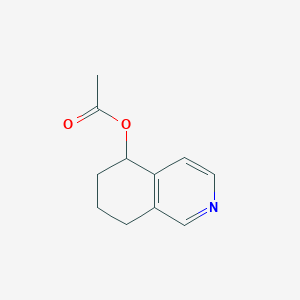
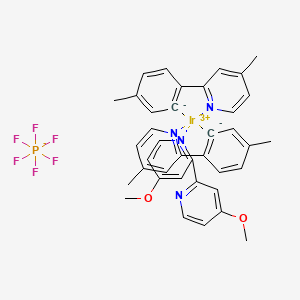
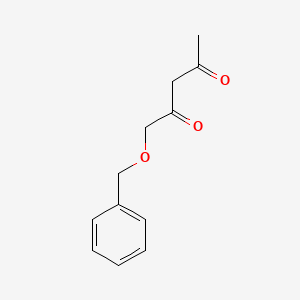
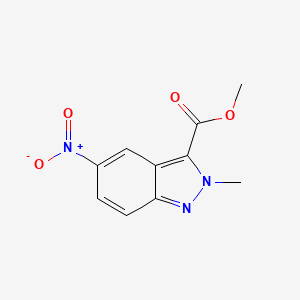
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
